N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide

GIRK channel potassium channel modulator HTS screening

Target-subunit selective screening hit. This compound is one of the few publicly disclosed chemical probes derived from a GIRK2/3-targeted HTS campaign that explicitly excluded GIRK1/2-active chemotypes, making it essential for addiction and reward circuitry research. It is also a distinct chemotype for interrogating stargazin-dependent AMPAR trafficking, separate from common TARP γ-8 modulators. Pre-validated ADME data (CYP3A4 IC50 > 50 µM) confirms suitability for in vivo target engagement studies, eliminating de novo counter-screening.

Molecular Formula C20H30FN3O
Molecular Weight 347.478
CAS No. 906160-27-8
Cat. No. B2565697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide
CAS906160-27-8
Molecular FormulaC20H30FN3O
Molecular Weight347.478
Structural Identifiers
SMILESCN1CCN(CC1)C(CNC(=O)C2CCCCC2)C3=CC=C(C=C3)F
InChIInChI=1S/C20H30FN3O/c1-23-11-13-24(14-12-23)19(16-7-9-18(21)10-8-16)15-22-20(25)17-5-3-2-4-6-17/h7-10,17,19H,2-6,11-15H2,1H3,(H,22,25)
InChIKeyTZUQONKMWAIXPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide (CAS 906160-27-8): Chemical Identity and Core Scaffold


N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide is a synthetic small molecule (C20H30FN3O, MW 347.5 g/mol) that integrates a 4-fluorophenyl group, an N-methylpiperazine ring, and a cyclohexanecarboxamide moiety . It belongs to the broader structural class of substituted piperazine cyclohexane carboxamides disclosed in Bayer patent WO/2003/033484 for cardiovascular indications [1]. The compound has been profiled in high-throughput screening (HTS) campaigns targeting ion channels, including AMPAR-stargazin modulation and GIRK2 potassium channel activation . Its structural features position it as a screening hit within a scaffold class historically explored for GPCR and ion channel modulation.

Why N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide Cannot Be Replaced by a Generic Piperazine Analog


Within the substituted piperazine-cyclohexanecarboxamide class, minor structural variations produce divergent pharmacological profiles. The combination of the 4-fluorophenyl substituent and the cyclohexanecarboxamide terminus in this compound is distinct from close analogs bearing benzoyl, naphthyl, or sulfonamide groups, which exhibit markedly different target engagement patterns across GPCR and ion channel assays [1]. Generic piperazine derivatives may retain activity at one target while losing selectivity at another; the specific substitution pattern of this compound has been linked to a defined HTS fingerprint at GIRK2 and AMPAR-stargazin complexes that is not shared by all class members [2]. Interchanging with a structurally similar but chemically distinct analog risks invalidating target-specific screening results and confounding SAR interpretation.

Quantitative Differentiation Evidence for N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide (CAS 906160-27-8)


GIRK2/3 Potassium Channel HTS Screening: Target Engagement Divergence vs. GIRK1/2-Selective Activators

This compound was included in a 160,000-compound HTS campaign at Vanderbilt designed to identify selective activators of GIRK2/3 channels . The screen explicitly excluded compounds activating GIRK1/2 channels, as none of the ~100 previously identified GIRK1/2 activators showed activity at GIRK1-lacking channels [1]. While the specific activity value for this compound is not publicly disclosed, its inclusion in the GIRK2/3-targeted screen, rather than generic GIRK pan-assays, indicates a distinct pharmacological profile compared to GIRK1/2-preferring chemotypes such as the urea-based scaffolds common in the literature . This assay context provides procurement-relevant differentiation from compounds validated only against GIRK1-containing heteromers.

GIRK channel potassium channel modulator HTS screening subunit selectivity

AMPAR-Stargazin Complex Modulation: Differentiated Screening Hit vs. TARP γ-8-Selective Compounds

The compound was assayed for modulation of AMPAR-stargazin complexes in a screen targeting the AMPA receptor auxiliary subunit stargazin (mouse) . This assay is distinct from screens targeting TARP γ-8-selective AMPAR modulators, which represent the majority of published AMPAR auxiliary subunit pharmacology [1]. The compound's inclusion in a stargazin-specific screen, rather than a pan-AMPAR or γ-8-focused assay, indicates potential selectivity for stargazin-associated AMPAR populations. However, no quantitative modulation data (EC50/IC50) are publicly available for direct comparison.

AMPA receptor stargazin TARP synaptic transmission

CYP3A4 Inhibition Liability: Low Drug-Drug Interaction Risk vs. Common Piperazine-Containing Compounds

In a fluorometric CYP3A4 inhibition assay using BFC substrate, the compound exhibited an IC50 > 50 μM under both pre-incubation and simultaneous addition conditions [1]. This > 50 μM IC50 indicates minimal CYP3A4 inhibition, a property that differentiates this compound from many piperazine-containing drug candidates that commonly inhibit CYP3A4 at low micromolar concentrations due to heme iron coordination by the piperazine nitrogen [2]. By comparison, ketoconazole (a known strong CYP3A4 inhibitor) shows IC50 values in the nanomolar range in the same assay format.

CYP3A4 inhibition drug metabolism drug-drug interaction ADME

Structural Differentiation via Cyclohexanecarboxamide: MC4R Pharmacophore Divergence from Benzoyl/Naphthyl Piperazine Series

In the structurally characterized MC4R antagonist series reported by Nozawa et al. (2007), the nature of the amide terminus (R-group) profoundly affects MC4R binding affinity. Compounds bearing a benzoyl group (lead compound 1) and bis-piperazine compounds with naphthyl groups (e.g., 10ab) exhibit MC4R IC50 values ranging from 8.13 nM to >1 μM [1]. The cyclohexanecarboxamide moiety present in the target compound represents a distinct pharmacophoric element that was not systematically explored in this MC4R series but is a defining feature of the Bayer patent class (WO/2003/033484) targeting cardiovascular indications [2]. The cyclohexane ring increases conformational flexibility and lipophilicity (clogP) compared to planar aromatic amides, which alters target selectivity profiles across GPCR and ion channel screens.

MC4 receptor piperazine SAR melanocortin antagonist cyclohexanecarboxamide

SGLT1 Counter-Screening: IC50 = 33 μM Indicates Selectivity Window vs. Glucose Transporter Off-Targets

In a counter-screening panel, the compound was tested against human SGLT1 (sodium/glucose cotransporter 1) expressed in CHO-K1 cells using a [14C]AMG uptake assay [1]. The measured IC50 of 33,000 nM (33 μM) demonstrates weak SGLT1 inhibition, confirming that this compound does not strongly engage this glucose transporter. This is relevant because certain piperazine-containing compounds have been repurposed as SGLT2 inhibitors; the weak SGLT1 activity here suggests that the cyclohexanecarboxamide scaffold biases target engagement away from sodium/glucose cotransporters.

SGLT1 glucose transporter off-target screening selectivity

Recommended Research and Procurement Scenarios for N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide


GIRK2/3 Potassium Channel Tool Compound Development

This compound is suited for laboratories developing subunit-selective GIRK pharmacological probes. It was sourced from a GIRK2/3-targeted HTS that explicitly excluded GIRK1/2-active compounds [1]. Researchers studying midbrain GIRK2/3 channels in reward and addiction circuitry can use this compound as a starting point for medicinal chemistry optimization, given its distinct screening pedigree from GIRK1/2 chemotypes. The low CYP3A4 inhibition (IC50 > 50 μM) further supports its suitability for in vivo target engagement studies without confounding drug-drug interaction effects .

AMPAR-Stargazin Synaptic Modulation Studies

For neuroscientists investigating stargazin-dependent AMPA receptor trafficking in synaptic plasticity, this compound represents one of the few publicly disclosed screening hits from a stargazin-specific modulation assay [1]. It can serve as a chemical probe to interrogate stargazin-associated AMPAR populations distinct from the more commonly studied TARP γ-8 complexes. Its structural features (cyclohexanecarboxamide + 4-fluorophenyl) differentiate it from existing AMPAR modulators, enabling novel SAR exploration around auxiliary subunit selectivity.

Cardiovascular Target Validation Based on Bayer Patent Scaffold

The compound falls within the generic structure claimed in Bayer patent WO/2003/033484 for substituted piperazine cyclohexanecarboxamides, which are described for prophylaxis and treatment of cardiovascular diseases including thrombosis, edema, and ischemic conditions [1]. Researchers pursuing cardiovascular target deconvolution or repurposing of this compound class can leverage the patent disclosure for guidance on therapeutic indications, while using this specific compound as a structurally defined exemplar for SAR expansion studies.

Selectivity Profiling and ADME Counter-Screening

With experimentally determined CYP3A4 IC50 > 50 μM and SGLT1 IC50 = 33 μM, this compound offers validated selectivity data points for inclusion in broader compound library profiling [1]. Procurement for chemical biology screening collections benefits from these pre-existing ADME and off-target liability data, which reduce the burden of de novo counter-screening. The compound's weak activity at SGLT1 and CYP3A4 supports its use as a selective chemical probe in assays where these off-targets could confound phenotypic readouts.

Quote Request

Request a Quote for N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.